molecular formula C17H28N2O B4949694 (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine

(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine

Cat. No. B4949694
M. Wt: 276.4 g/mol
InChI Key: BUOZTBBKAAMTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, also known as MPPA, is a synthetic compound that has been widely studied for its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of drug discovery.

Mechanism of Action

The exact mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. Specifically, (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been found to increase the levels of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and motor function.
Biochemical and Physiological Effects:
(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been found to exhibit a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. These effects may be responsible for the compound's potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and purified for use in experiments. Additionally, (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively studied, which means that there is a wealth of data available on its properties and potential therapeutic applications. However, one limitation of using (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine. One area of interest is in the development of new therapeutics for neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, which may help to identify new targets for drug discovery. Finally, there is a need for more research on the safety and toxicity of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine, particularly in relation to long-term use and potential side effects.

Synthesis Methods

(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine can be synthesized using a variety of methods, including the reaction of 1-methyl-3-phenylpropylamine with 3-(4-morpholinyl)propyl chloride in the presence of a base. Other methods involve the use of different reagents and solvents, but all result in the formation of (1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine as the final product.

Scientific Research Applications

(1-methyl-3-phenylpropyl)[3-(4-morpholinyl)propyl]amine has been extensively researched for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has been found to exhibit neuroprotective properties, which may help to prevent or slow the progression of these conditions.

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-phenylbutan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-16(8-9-17-6-3-2-4-7-17)18-10-5-11-19-12-14-20-15-13-19/h2-4,6-7,16,18H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOZTBBKAAMTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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